Doxazosin methanesulfonate, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

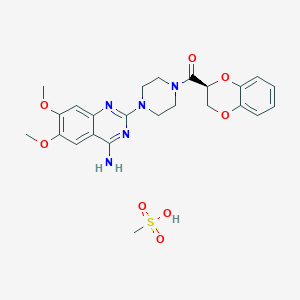

Doxazosin methanesulfonate, (S)-, also known as Doxazosin methanesulfonate, (S)-, is a useful research compound. Its molecular formula is C24H29N5O8S and its molecular weight is 547.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality Doxazosin methanesulfonate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Doxazosin methanesulfonate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Treatment of Hypertension and BPH

Doxazosin is an alpha-1 adrenergic receptor antagonist that relaxes smooth muscle in blood vessels and the prostate. This mechanism reduces blood pressure and alleviates urinary obstruction caused by BPH. Clinical studies have shown that doxazosin effectively lowers systolic and diastolic blood pressure while improving urinary symptoms in men with BPH .

Formulation Development

2.1 Controlled-Release Formulations

Recent advancements have focused on developing controlled-release formulations of doxazosin methanesulfonate. A notable innovation is the creation of a single-layer core controlled-release tablet that utilizes a semi-permeable membrane to regulate drug release. This formulation aims to maintain steady plasma concentrations, enhancing therapeutic efficacy while minimizing side effects .

Table 1: Comparison of Doxazosin Formulations

| Formulation Type | Release Mechanism | Advantages |

|---|---|---|

| Immediate Release | Rapid absorption | Quick onset of action |

| Controlled Release | Osmotic pressure difference | Steady drug levels, reduced side effects |

| Sustained Release | Gradual release over time | Prolonged therapeutic effect |

Analytical Techniques for Quality Control

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

A significant study developed a GC-MS method to quantify various alkyl methanesulfonates in doxazosin formulations. This method ensures the quality and safety of doxazosin products by detecting potential impurities that could affect patient health .

3.2 Stability Testing

Stability testing has shown that the newly developed metastable crystal form of doxazosin mesylate exhibits excellent stability over time, making it suitable for long-term storage and use in solid preparations .

Case Studies

4.1 Clinical Efficacy in Hypertension

A clinical trial demonstrated that patients receiving doxazosin exhibited significant reductions in blood pressure compared to those on placebo, with a favorable safety profile .

4.2 Improvement in Urinary Symptoms

In another study focusing on BPH patients, doxazosin significantly improved urinary flow rates and reduced symptom scores over a 12-week period, highlighting its effectiveness as a first-line treatment for this condition .

Analyse Des Réactions Chimiques

Reaction Conditions:

Mechanism :

-

Activation : The carboxylic acid group of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid reacts with CDI to form an imidazolide intermediate.

-

Coupling : The activated intermediate reacts with the piperazinyl quinazolin-4-amine in THF, facilitated by DCC, to form the amide bond.

-

Workup : The product is isolated via solvent replacement (THF → acetone) and recrystallization in methanol .

Methanesulfonate Salt Formation

Conversion of doxazosin base to its methanesulfonate salt involves acid-base neutralization under controlled conditions.

Reaction Protocol:

| Parameter | Details | Source |

|---|---|---|

| Solvent | Acetone at 10–15°C | |

| Acid | Methanesulfonic acid (1.2 equivalents) | |

| Purification | Reflux in methanol, followed by cooling and filtration | |

| Purity | ≥99.8% (HPLC) |

Steps :

-

Slurry Formation : Doxazosin base is suspended in acetone.

-

Acid Addition : Methanesulfonic acid is added dropwise at low temperatures to prevent side reactions.

-

Isolation : The salt precipitates upon cooling and is purified via reflux in methanol .

Impurity Control

-

Dimeric Impurity (Formula A): Minimized to ≤0.01% using CDI/DCC coupling agents instead of traditional methods .

-

Byproducts : Hydroxylated and O-demethylated metabolites are inactive and removed during purification .

Stereochemical Considerations

While the provided sources do not explicitly differentiate between (R)- and (S)-enantiomers, the synthetic route inherently controls stereochemistry at the benzodioxan carbon via chiral starting materials or resolution steps. Methanesulfonate formation does not alter the stereochemical integrity of the parent compound .

Thermal Stability

-

Melting Point : Doxazosin mesylate decomposes at temperatures >250°C .

-

Storage : Stable under inert conditions (N₂ atmosphere) at 2–8°C .

Hydrolytic Degradation

-

pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >9) conditions, leading to cleavage of the benzodioxan or quinazoline moieties .

-

Solution Stability : Aqueous solutions (pH 6–8) remain stable for 24 hours at 25°C .

Industrial-Scale Optimization

Propriétés

Numéro CAS |

156154-10-8 |

|---|---|

Formule moléculaire |

C24H29N5O8S |

Poids moléculaire |

547.6 g/mol |

Nom IUPAC |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone;methanesulfonic acid |

InChI |

InChI=1S/C23H25N5O5.CH4O3S/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20;1-5(2,3)4/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26);1H3,(H,2,3,4)/t20-;/m0./s1 |

Clé InChI |

VJECBOKJABCYMF-BDQAORGHSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC.CS(=O)(=O)O |

SMILES isomérique |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@@H]4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)[NH3+])OC.CS(=O)(=O)[O-] |

Synonymes |

Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[[(2S)-2,3-dihydro-1,4-benzodioxin-2-yl]carbonyl]-, monomethanesulfonate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.